molecular formula C11H17NO B8282111 4-(2-[Furan-2-yl]ethyl)-1,2,3,5-tetrahydropyridine

4-(2-[Furan-2-yl]ethyl)-1,2,3,5-tetrahydropyridine

Cat. No.: B8282111
M. Wt: 179.26 g/mol
InChI Key: ITVMABSMJYWDTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-[Furan-2-yl]ethyl)-1,2,3,5-tetrahydropyridine is a useful research compound. Its molecular formula is C11H17NO and its molecular weight is 179.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

4-[2-(furan-2-yl)ethyl]piperidine

InChI

InChI=1S/C11H17NO/c1-2-11(13-9-1)4-3-10-5-7-12-8-6-10/h1-2,9-10,12H,3-8H2

InChI Key

ITVMABSMJYWDTR-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CCC2=CC=CO2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A cooled (0° C.) solution of 1-benzyl-4-(2-[furan-2-yl]ethyl)-1,2,3,6-tetrahydropyridine (1.8 g, 6.8 mmol) in anhydrous dichloromethane (20 ml) was treated with 1-chloroethylchloroformate (0.95 ml, 8.8 mmol) dropwise. The mixture was stirred for 1 hr at 0° C. The solvent was evaporated and the residue dissolved in methanol (60 ml). This solution was heated at reflux for one hour whereupon the solvent was evaporated. The residue was partitioned between dichloromethane and saturated aqueous potassium carbonate solution. The organic phase was separated, dried (Na2 SO4) and evaporated to give the title compound (867 mg, 72%) as a colourless oil; δH (DMSO-d6) 1.84-1.96 (2H, m, tetrahydropyridinyl CH2), 2.16-2.30 (2H, m, CH2), 2.64-2.80 (4H, m, tetrahydropyridinyl CH2 and CH2), 3.06-3.10 (2H, m, tetrahydropyridinyl CH2), 5.40-5.46 (1H, m, tetrahydropyridinyl 5-H), 6.06-6.12 (1H, m, furanyl H), 6.32-6.38 (1H, m, furanyl H), and 7.48-7.56 (1H, m, furanyl H).
Name
1-benzyl-4-(2-[furan-2-yl]ethyl)-1,2,3,6-tetrahydropyridine
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.95 mL
Type
reactant
Reaction Step Two
Yield
72%

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